molecular formula C12H16N2O3 B4549982 N,N-diethyl-3-methyl-2-nitrobenzamide

N,N-diethyl-3-methyl-2-nitrobenzamide

Cat. No.: B4549982
M. Wt: 236.27 g/mol
InChI Key: ZVWLBRHEBGHQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-3-methyl-2-nitrobenzamide is a chemical compound known for its applications in various fields, including its role as an insect repellent. It is structurally characterized by the presence of a benzamide core with diethyl and methyl substituents, along with a nitro group. This compound is widely recognized for its efficacy and safety in repelling insects, making it a common ingredient in many commercial insect repellent formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-methyl-2-nitrobenzamide typically involves the reaction of 3-methyl-2-nitrobenzoic acid with diethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also incorporates purification steps such as recrystallization or distillation to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism by which N,N-diethyl-3-methyl-2-nitrobenzamide exerts its effects as an insect repellent involves its interaction with olfactory receptors in insects. The compound interferes with the normal functioning of these receptors, preventing insects from detecting human odors. This disruption is believed to be due to the compound’s ability to bind to specific receptor sites, thereby blocking the reception of attractant signals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-3-methyl-2-nitrobenzamide is unique due to its combination of a nitro group and a benzamide core, which imparts specific chemical properties and reactivity.

Properties

IUPAC Name

N,N-diethyl-3-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-4-13(5-2)12(15)10-8-6-7-9(3)11(10)14(16)17/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWLBRHEBGHQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-3-methyl-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-3-methyl-2-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-3-methyl-2-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-3-methyl-2-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-3-methyl-2-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-3-methyl-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.